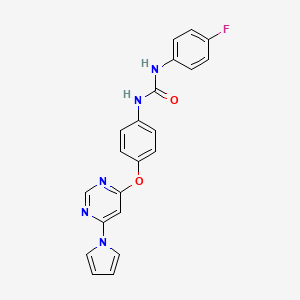
1-(4-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)urea is a chemical compound that belongs to the class of tyrosine kinase inhibitors. It is commonly referred to as PF-02341066, and it has been extensively studied for its potential use in cancer treatment.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yloxy)aniline with 4-fluorophenyl isocyanate in the presence of a base to form the intermediate, which is then reacted with 1-(4-aminophenyl)-3-(4-fluorophenyl)urea to yield the final product.
Starting Materials
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yloxy)aniline, 4-fluorophenyl isocyanate, 1-(4-aminophenyl)-3-(4-fluorophenyl)urea, Base (e.g. triethylamine)
Reaction
Step 1: 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yloxy)aniline is reacted with 4-fluorophenyl isocyanate in the presence of a base (e.g. triethylamine) to form the intermediate 1-(4-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)oxy)phenyl)-4-fluorophenylurea., Step 2: The intermediate is then reacted with 1-(4-aminophenyl)-3-(4-fluorophenyl)urea in the presence of a base to yield the final product, 1-(4-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)urea.
Mechanism Of Action
PF-02341066 works by binding to the ATP-binding site of ALK and ROS1, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways, which are involved in the growth and proliferation of cancer cells. PF-02341066 has been found to be highly selective for ALK and ROS1, with little or no activity against other tyrosine kinases.
Biochemical And Physiological Effects
PF-02341066 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, PF-02341066 has been found to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of PF-02341066 for lab experiments is its high selectivity for ALK and ROS1. This makes it a useful tool for studying the role of these proteins in cancer. However, one limitation of PF-02341066 is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on PF-02341066. One area of interest is the development of more potent and selective ALK and ROS1 inhibitors. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to PF-02341066. Finally, there is interest in the use of PF-02341066 in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
Conclusion
PF-02341066 is a chemical compound that has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of ALK and ROS1, which are both involved in the growth and proliferation of cancer cells. PF-02341066 has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and angiogenesis. While there are some limitations to its use in lab experiments, there are a number of future directions for research on PF-02341066, including the development of more potent and selective inhibitors and the identification of biomarkers to predict treatment response.
Scientific Research Applications
PF-02341066 has been extensively studied for its potential use in cancer treatment. It has been found to be effective against non-small cell lung cancer, pancreatic cancer, and other types of cancer. It works by inhibiting the activity of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are both involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(6-pyrrol-1-ylpyrimidin-4-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-15-3-5-16(6-4-15)25-21(28)26-17-7-9-18(10-8-17)29-20-13-19(23-14-24-20)27-11-1-2-12-27/h1-14H,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASFLPZDKNTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)
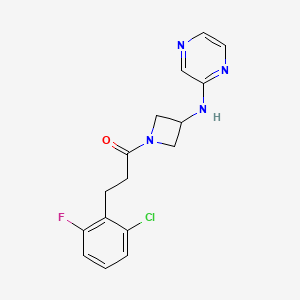
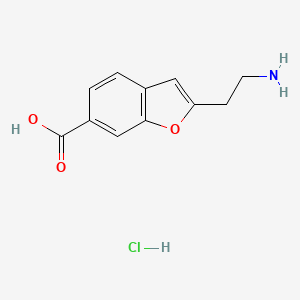
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
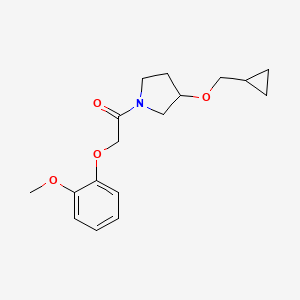
![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)
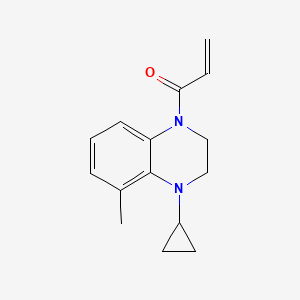
![2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole](/img/structure/B2933510.png)
![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)